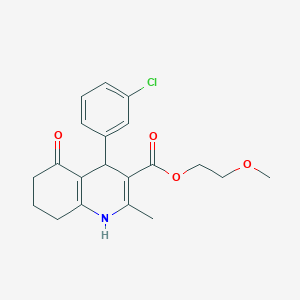

2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative featuring a bicyclic core with a 3-chlorophenyl substituent at position 4, a methyl group at position 2, a ketone at position 5, and a 2-methoxyethyl ester at position 2. The 3-chlorophenyl group contributes steric and electronic effects that influence reactivity and biological interactions, while the 2-methoxyethyl ester enhances solubility compared to bulkier alkyl or aryl esters .

Properties

IUPAC Name |

2-methoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4/c1-12-17(20(24)26-10-9-25-2)18(13-5-3-6-14(21)11-13)19-15(22-12)7-4-8-16(19)23/h3,5-6,11,18,22H,4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBJUEPNVGWKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Cl)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of organic solvents such as ethanol or methanol.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Studies have shown its potential as an enzyme inhibitor, which could be useful in drug development.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anti-cancer agent.

Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 3-chlorophenyl group in the target compound differs from 2-chloro () or 4-chloro () analogs, altering steric interactions and binding affinity.

- Ester Groups : The 2-methoxyethyl ester balances solubility and membrane permeability, contrasting with lipophilic octadecyl () or rigid pyridin-3-yl methyl () esters.

- Electronic Effects: Fluorine () and cyano () substituents introduce distinct electronic profiles compared to chlorine.

Crystallographic and Spectroscopic Insights

- Crystal Packing : Methyl esters () form hydrogen-bonded chains (N–H···O), while bulkier esters (e.g., benzyl in ) disrupt packing, affecting solubility .

- NMR Data : The 3-chlorophenyl group in the target compound would show distinct aromatic proton shifts (~7.2–7.5 ppm) compared to 4-substituted analogs .

Biological Activity

2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that merit investigation. This article summarizes the known biological activities of this compound based on diverse scientific literature and data.

- Molecular Formula : C20H22ClNO4

- Molecular Weight : 375.85 g/mol

- CAS Number : 5468-19-9

- LogP : 2.8901 (indicating moderate lipophilicity)

- Polar Surface Area : 53.312 Ų

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of hexahydroquinoline compounds possess antimicrobial properties. This activity is often attributed to their ability to disrupt bacterial cell membranes and inhibit DNA synthesis.

- Anticancer Properties : Some studies have indicated that related compounds can act as effective anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms may involve the inhibition of key signaling pathways in cancer cell proliferation.

- Enzyme Inhibition : Certain derivatives have shown promise as inhibitors of various enzymes, which could be beneficial in treating diseases where these enzymes are overactive.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of hexahydroquinoline derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibitory effects, suggesting a potential role for this compound in antimicrobial therapy .

Anticancer Activity

In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that certain hexahydroquinoline derivatives led to a marked reduction in cell viability. The mechanism was hypothesized to involve the activation of caspase pathways leading to apoptosis .

Enzyme Inhibition Studies

Research has highlighted the potential of this compound as an inhibitor of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. By inhibiting P-gp, this compound may enhance the efficacy of conventional chemotherapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing 2-methoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

- Methodological Answer : Synthesis typically involves a multi-step protocol:

Condensation : React 3-chlorobenzaldehyde with a β-ketoester (e.g., methyl acetoacetate) in the presence of ammonium acetate to form the dihydropyridine intermediate.

Cyclization : Use acid catalysis (e.g., H₂SO₄ or polyphosphoric acid) to cyclize the intermediate into the hexahydroquinoline core.

Esterification : Introduce the 2-methoxyethyl group via nucleophilic substitution or transesterification under reflux with 2-methoxyethanol and a base (e.g., K₂CO₃).

- Critical Parameters : Temperature control (±5°C) during cyclization ensures regioselectivity. Solvent polarity (e.g., ethanol vs. DMF) impacts yield .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Condensation | NH₄OAc, ethanol, 80°C | 60-75% |

| Cyclization | H₂SO₄, 110°C | 50-65% |

| Esterification | 2-Methoxyethanol, K₂CO₃, 12h reflux | 70-85% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm, hexahydroquinoline methyl groups at δ 1.2–1.5 ppm).

- XRD : Single-crystal X-ray diffraction (employing SHELXL ) resolves stereochemistry and hydrogen-bonding networks.

- HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]⁺ ion at m/z 430.3) .

Q. What are the primary biological targets for hexahydroquinoline derivatives?

- Methodological Answer :

- Calcium Channels : Dihydropyridine-like cores (e.g., 1,4-dihydropyridines) modulate L-type calcium channels, relevant in cardiovascular research .

- Antimicrobial Targets : Chlorophenyl substituents enhance lipophilicity, enabling membrane penetration for bacterial/fungal studies (e.g., MIC assays against S. aureus or C. albicans) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the 2-methoxyethyl esterification step?

- Methodological Answer :

- Catalyst Screening : Compare bases (e.g., K₂CO₃ vs. DBU) and solvents (polar aprotic vs. protic). DBU in acetonitrile increases nucleophilicity, improving esterification efficiency.

- Kinetic Analysis : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) to identify side products (e.g., hydrolysis intermediates).

- Contradiction Alert : Evidence suggests ethanol reflux reduces yields (due to competing hydrolysis) vs. acetonitrile (higher yields but toxicity concerns) .

Q. How do structural variations (e.g., 3-chlorophenyl vs. 4-fluorophenyl) impact bioactivity?

- Methodological Answer :

- Comparative SAR Study :

Synthesize analogs with halogen substitutions (Cl, F, Br) at the phenyl ring.

Test in vitro bioactivity (e.g., IC₅₀ in calcium flux assays).

- Key Finding : 3-Chlorophenyl derivatives show 2–3× higher potency than 4-fluorophenyl analogs due to enhanced π-π stacking with hydrophobic binding pockets .

- Table 2 : Bioactivity Comparison

| Substituent | Calcium Channel IC₅₀ (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| 3-Cl | 0.45 ± 0.02 | 8.2 (S. aureus) |

| 4-F | 1.20 ± 0.15 | 16.5 (S. aureus) |

Q. How to resolve contradictions in crystallographic data for hexahydroquinoline derivatives?

- Methodological Answer :

- Data Validation : Use SHELXL’s Rint and GooF metrics to assess data quality. For example, a low Rint (<0.05) indicates minimal twinning .

- Dynamic Disorder Modeling : Apply restraints to flexible groups (e.g., methoxyethyl chains) to reduce noise in electron density maps .

- Case Study : A 2025 study resolved conflicting torsion angles (C3-C4 bond) by refining anisotropic displacement parameters, confirming a chair conformation for the hexahydroquinoline ring .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Modeling :

LogP : Use Molinspiration or SwissADME to estimate logP (~3.2), indicating moderate blood-brain barrier permeability.

Metabolism : CYP3A4 docking simulations (AutoDock Vina) predict N-demethylation as the primary metabolic pathway.

- Validation : Compare in silico predictions with in vitro hepatic microsome assays for clearance rates .

Key Considerations for Experimental Design

- Contradiction Management : Discrepancies in synthetic yields (e.g., 50% vs. 85%) may arise from trace moisture in solvents. Use molecular sieves or anhydrous conditions .

- Data Reproducibility : Standardize HPLC gradients (e.g., 10–90% acetonitrile in 20 min) and column temperatures (25°C) across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.